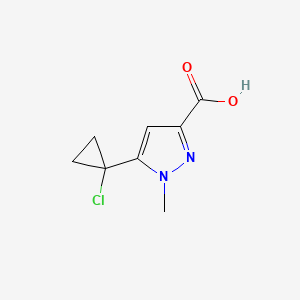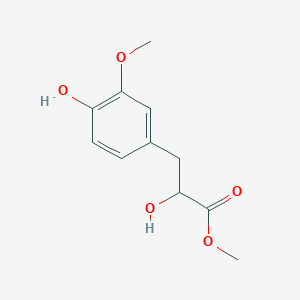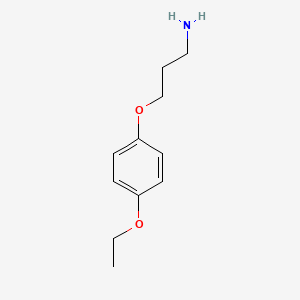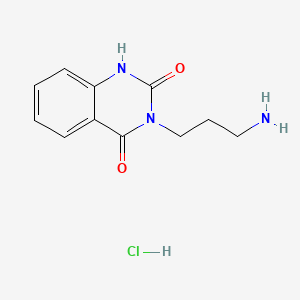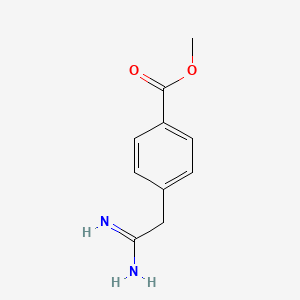
Methyl 4-(carbamimidoylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(carbamimidoylmethyl)benzoate is an organic compound with a complex structure that includes an ester group, an amidine derivative, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(carbamimidoylmethyl)benzoate typically involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxyamine to form an oxime, followed by reduction in the presence of hydrogen and sodium hydroxide . Another method involves the esterification of benzoic acid derivatives with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic reduction techniques. For example, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia is a common approach . This method is favored for its high yield and relatively low cost.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(carbamimidoylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: NBS is commonly used for free radical bromination at the benzylic position.
Reduction: Lithium aluminium hydride (LiAlH4) and diisobutylaluminium hydride (DIBAH) are typical reducing agents.
Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents and moderate temperatures.
Major Products
Oxidation: The major product of oxidation is typically a brominated derivative at the benzylic position.
Reduction: Reduction can yield alcohols or aldehydes, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce various substituted benzoates, depending on the nucleophile involved.
Scientific Research Applications
Methyl 4-(carbamimidoylmethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(carbamimidoylmethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with cellular components. The amidine group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Methyl 4-(methylcarbamoyl)benzoate: Contains a carbamoyl group instead of a carbamimidoyl group.
(Benzoylamino)methyl 4-(benzoylamino)methoxybenzoate: A more complex ester with additional benzoylamino groups.
Uniqueness
Methyl 4-(carbamimidoylmethyl)benzoate is unique due to its combination of an ester group and an amidine derivative, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(2-amino-2-iminoethyl)benzoate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H3,11,12) |
InChI Key |
NFZUEYRYOZTNLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


